2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
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Overview
Description
2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is an organic compound with the molecular formula C15H15NO5S. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its biological effects.
Comparison with Similar Compounds
- 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
- 2-{[(4-Nitrophenyl)sulfonyl]amino}-2-phenylacetic acid
Comparison: Compared to its analogs, 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBBRUKSKERPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333327 |
Source
|
Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-46-3 |
Source
|
Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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